molecular formula C10H14O2 B12602064 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one CAS No. 649570-47-8

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one

Katalognummer: B12602064
CAS-Nummer: 649570-47-8
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: IQYBQMRQQGTYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one is an organic compound that features a pyran ring fused with a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a suitable butanone derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or modulator of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one is unique due to its combination of a pyran ring and a butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

649570-47-8

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(3,4-dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one

InChI

InChI=1S/C10H14O2/c1-3-8(2)10(11)9-6-4-5-7-12-9/h6H,2-5,7H2,1H3

InChI-Schlüssel

IQYBQMRQQGTYNW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C)C(=O)C1=CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.